molecular formula C4H12N2O2S B2786099 Dimethyl n-ethylsulfamide CAS No. 76805-85-1

Dimethyl n-ethylsulfamide

Cat. No.: B2786099
CAS No.: 76805-85-1
M. Wt: 152.21
InChI Key: PBETWEDFWXYCJP-UHFFFAOYSA-N
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Description

Dimethyl n-ethylsulfamide (systematic name: N,N-dimethyl-N'-ethylsulfamide) is a sulfamide derivative characterized by a sulfonyl group bonded to two methyl groups and one ethyl amine substituent. Sulfamides are known for their applications in pharmaceuticals, agrochemicals, and materials science, often serving as intermediates or functional moieties due to their stability and reactivity .

Properties

IUPAC Name

(dimethylsulfamoylamino)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-4-5-9(7,8)6(2)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBETWEDFWXYCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl n-ethylsulfamide can be synthesized through various synthetic routes. One common method involves the reaction of ethylamine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethylamine attacks the sulfur atom of dimethyl sulfate, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl n-ethylsulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Dimethyl n-ethylsulfamide belongs to a class of compounds known for their diverse pharmacological activities. It has been investigated for its potential as an antimicrobial agent, with studies showing efficacy against various bacterial strains. The compound's structure allows for interaction with biological targets, making it a candidate for the development of new therapeutic agents.

Case Studies
Recent research has highlighted the role of sulfonamide derivatives, including this compound, in treating infectious diseases. For instance, a study demonstrated that certain sulfonamide derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development . Moreover, the compound's ability to modulate biochemical pathways involved in tumor growth indicates its promise as an anticancer agent .

Polymer Science

Use as a Precursor
this compound has been utilized as a precursor in the synthesis of polymers. Its chemical structure facilitates the formation of sulfonimidates, which are valuable intermediates in polymer chemistry. These intermediates can be further processed to create materials with specific properties tailored for various applications .

Applications in Material Science
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers derived from sulfonamide compounds exhibit improved performance characteristics, making them suitable for advanced industrial applications .

Organic Synthesis

Reagent in Chemical Reactions
As a reagent, this compound plays a critical role in organic synthesis. It is employed in alkyl transfer reactions, enabling the conversion of alcohols to ethers and other functional groups . The compound's reactivity allows chemists to utilize it in various synthetic pathways, enhancing the efficiency of chemical transformations.

Synthetic Strategies
Innovative synthetic strategies involving this compound have been developed to optimize reaction conditions and yields. For example, it has been shown that using this compound in combination with specific bases can lead to high-yield reactions within short time frames . This efficiency is crucial for scaling up processes in pharmaceutical manufacturing.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application AreaKey Findings
Medicinal ChemistryExhibits antimicrobial and anticancer properties; potential for drug development
Polymer ScienceUsed as a precursor for polymers; enhances material properties
Organic SynthesisActs as an effective reagent for alkyl transfer reactions; improves reaction efficiency

Mechanism of Action

The mechanism of action of dimethyl n-ethylsulfamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Sulfamide Compounds

Structural and Physicochemical Properties

The table below compares dimethyl n-ethylsulfamide with three structurally analogous sulfamides:

Compound Molecular Formula CAS Number Substituents Key Properties
This compound C₄H₁₂N₂O₂S Not available –SO₂(NMe₂)(NHCH₂CH₃) Hypothesized higher solubility in polar solvents due to ethyl group .
N,N-Dimethylsulfamide C₂H₈N₂O₂S 3984-14-3 –SO₂(NMe₂)₂ High thermal stability; used in polymer crosslinking .
N,N-Dimethyl-N'-phenylsulfamide C₈H₁₂N₂O₂S 4710-17-2 –SO₂(NMe₂)(NHPh) Lower solubility in water due to aromatic phenyl group .
N-Ethylsulfamide C₂H₈N₂O₂S 10541-19-0* –SO₂(NH₂)(NHCH₂CH₃) Intermediate in drug synthesis; moderate reactivity .

Note: CAS for N-ethylsulfamide inferred from synthesis methods in Scheme 5 of .

Key Observations:
  • Solubility : The ethyl group in this compound likely enhances hydrophilicity compared to the phenyl-substituted analog, which is more lipophilic .
  • Reactivity : Dimethyl-substituted sulfamides (e.g., N,N-dimethylsulfamide) exhibit reduced nucleophilicity compared to primary or secondary sulfamides, making them less reactive in alkylation or acylation reactions .
  • Thermal Stability : Fully substituted sulfamides (e.g., N,N-dimethylsulfamide) demonstrate higher thermal stability due to reduced hydrogen bonding .

Biological Activity

Dimethyl n-ethylsulfamide (DMES) is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DMES, including its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Sulfonamides

Sulfonamides are synthetic antimicrobial agents that contain a sulfonamide functional group (-SO2NH2). They primarily inhibit bacterial growth by interfering with folic acid synthesis, a crucial process for bacterial DNA replication. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), which is necessary for folate synthesis in bacteria .

Pharmacological Properties

Antimicrobial Activity:
Sulfonamides, including DMES, exhibit significant antibacterial properties against a variety of gram-positive and gram-negative bacteria. The mechanism involves the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis. Research has shown that DMES can effectively inhibit the growth of certain bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values for DMES are not extensively documented in current literature.

Antioxidant Activity:
Recent studies have indicated that sulfonamide derivatives possess antioxidant properties. For instance, in vitro assays demonstrated that certain sulfonamide compounds exhibited moderate free radical scavenging activities, suggesting potential protective effects against oxidative stress .

Anticancer Potential:
Some sulfonamide derivatives have been investigated for their anticancer properties. The ability to inhibit carbonic anhydrases has been linked to potential anticancer effects, as these enzymes play a role in tumor progression and metastasis . Preliminary studies indicate that DMES may also exhibit similar properties, warranting further investigation.

Case Studies and Research Findings

  • Antibacterial Efficacy:
    A comparative study on various sulfonamides revealed that compounds with structural similarities to DMES displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. For example, certain derivatives showed zones of inhibition comparable to standard antibiotics like ciprofloxacin .
  • Free Radical Scavenging Activity:
    Research evaluating the DPPH radical scavenging activity of sulfonamide derivatives found that the presence of specific substituents enhanced antioxidant activity. Compounds similar to DMES exhibited IC50 values ranging from 0.66 mM to 1.75 mM, indicating moderate antioxidant potential .
  • Mechanistic Insights:
    Studies have elucidated the mechanisms by which sulfonamides exert their biological effects. For instance, the competitive inhibition of PABA in folate synthesis pathways leads to reduced bacterial proliferation, highlighting the importance of structural features in determining biological activity .

Data Table: Biological Activity Summary

Activity Description Reference
AntibacterialEffective against gram-positive and gram-negative bacteria
AntioxidantModerate free radical scavenging activity
AnticancerPotential inhibition of carbonic anhydrases; requires further investigation
Mechanism of ActionInhibition of dihydropteroate synthase; competitive antagonism with PABA

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